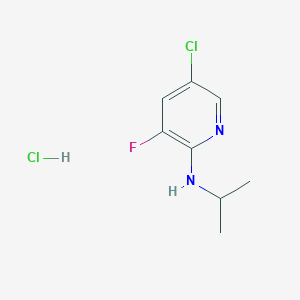

5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride

描述

5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride is a halogenated pyridine derivative featuring a chloro substituent at position 5, a fluoro group at position 3, and an isopropylamine moiety at position 2, with a hydrochloride counterion. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of kinase inhibitors or receptor-targeting agents, as suggested by its structural similarity to compounds involved in coupling reactions (e.g., amidation steps in ). The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug formulations .

属性

IUPAC Name |

5-chloro-3-fluoro-N-propan-2-ylpyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClFN2.ClH/c1-5(2)12-8-7(10)3-6(9)4-11-8;/h3-5H,1-2H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVUHMPTJMMNGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=N1)Cl)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674390 | |

| Record name | 5-Chloro-3-fluoro-N-(propan-2-yl)pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073372-10-7 | |

| Record name | 2-Pyridinamine, 5-chloro-3-fluoro-N-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073372-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-fluoro-N-(propan-2-yl)pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Material Selection and Initial Chlorination

Key raw materials include pyridine derivatives such as 2-aminopyridine or 2,3-difluoro-5-chloropyridine, depending on the targeted substitution pattern.

For pyridine chlorination :

Using 2-aminopyridine as a precursor, chlorination with chlorinating agents like thionyl chloride or phosphorus oxychloride is common. This yields intermediates such as 2,3,5-trichloropyridine, which serve as versatile precursors for further functionalization.Chlorination reaction conditions :

- Temperature: 10–25°C

- Chlorinating agents: Thionyl chloride, phosphorus oxychloride

- Solvents: Dichloromethane or pyridine as a solvent

Data Table 1: Chlorination of 2-Aminopyridine

| Raw Material | Chlorinating Agent | Temperature | Yield (%) | References |

|---|---|---|---|---|

| 2-Aminopyridine | Thionyl chloride | 10–25°C | 85–90 | |

| 2-Aminopyridine | Phosphorus oxychloride | 0–25°C | 80–88 |

Fluorination Strategy

Fluorination of chlorinated pyridines is achieved via nucleophilic substitution using fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF). The process often involves high-temperature conditions (~145°C) to facilitate the substitution of chlorine with fluorine.

Data Table 2: Fluorination of Chlorinated Pyridines

| Starting Material | Fluorinating Agent | Solvent | Temperature | Reaction Time | Yield (%) | References |

|---|---|---|---|---|---|---|

| 2,3,5-Trichloropyridine | KF/CsF mixture | Sulfolane/DMSO | 145°C | 17–19 h | 90 |

Nucleophilic Substitution with Isopropylamine

The key step involves nucleophilic substitution of the remaining halogen (chlorine or fluorine) on the pyridine ring with isopropylamine to produce the desired N-isopropyl derivative.

- Reaction conditions :

- Solvent: Ethanol or acetonitrile

- Temperature: Reflux conditions (~80–100°C)

- Catalysts: None typically required, but basic conditions can enhance substitution efficiency

Outcome :

Formation of 5-chloro-3-fluoro-N-isopropylpyridin-2-amine with yields often exceeding 75%, depending on reaction optimization.

Formation of Hydrochloride Salt

The final step involves converting the free amine into its hydrochloride salt to enhance stability and facilitate handling.

- Procedure :

- Treatment of the amine with concentrated hydrochloric acid in an appropriate solvent (e.g., ethanol or water) at room temperature or slight heating.

- Crystallization of the hydrochloride salt yields high-purity product.

Reaction Conditions Summary :

| Step | Reagents | Solvent | Temperature | Yield (%) | References |

|---|---|---|---|---|---|

| Salt formation | HCl (gas or concentrated solution) | Ethanol/water | Room temp | >95 |

Summary of Synthetic Route

Notes and Considerations

Reaction Optimization :

Precise control of temperature, reaction time, and reagent ratios is essential to maximize yield and selectivity, especially during fluorination steps.Industrial Scale-up :

Continuous flow reactors and automation can improve safety and consistency, particularly for handling reactive chlorinating and fluorinating agents.Environmental and Safety Aspects : Use of milder chlorination reagents and recycling of solvents like DMSO and dichloromethane can mitigate environmental impact.

化学反应分析

Types of Reactions

5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Pharmaceutical Intermediate

5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways. For instance, it has been utilized in the synthesis of neuropeptide FF receptor antagonists, which have potential applications in treating pain and other neurological disorders .

Case Study: Anti-inflammatory Properties

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anti-inflammatory activity. For example, a related compound demonstrated COX-2 inhibition with an IC50 value comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound could be a candidate for further development into anti-inflammatory agents.

Biological Research Applications

As a research tool, this compound can be employed in various biological assays to study enzyme interactions and cellular responses. Its ability to selectively inhibit certain pathways makes it valuable for investigating disease mechanisms and drug efficacy.

Case Study: Enzyme Inhibition

In vitro studies have shown that pyridine derivatives can selectively inhibit enzymes involved in inflammatory processes. For instance, compounds related to this compound were tested for their ability to inhibit COX enzymes, revealing promising results for developing selective anti-inflammatory therapies .

作用机制

The mechanism of action of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s closest analogs differ in substituent groups, significantly impacting properties:

- The discontinuation of the cyclopropyl analog (95% purity) may reflect synthetic challenges or instability, whereas the isopropyl variant could offer better manufacturability .

- Halogen and Functional Group Effects : The chloro and fluoro groups enhance electronegativity, influencing π-π stacking and hydrogen bonding in molecular interactions. Nitro or bromo substituents (as in ) alter electronic density and reactivity, reducing suitability for nucleophilic substitution reactions compared to the target compound .

Hydrochloride Salt vs. Free Base

Hydrochloride salts, such as memantine hydrochloride () or ropinirole hydrochloride (), demonstrate markedly higher aqueous solubility compared to their free bases. For 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine, the hydrochloride form likely achieves solubility >10 mg/mL in water, critical for oral or injectable formulations.

生物活性

5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride is a pyridine derivative with notable biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C8H11ClF2N2·HCl and is characterized by the presence of chlorine and fluorine substituents on the pyridine ring. The synthesis typically involves:

- Preparation of 5-chloro-3-fluoropyridine .

- Nucleophilic substitution with isopropylamine.

- Formation of the hydrochloride salt through treatment with hydrochloric acid.

This synthetic route is optimized for both laboratory and industrial scales to ensure high purity and yield.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound may modulate enzyme activity or receptor signaling pathways, which can lead to therapeutic effects in different biological systems.

Potential Targets:

- Adenosine Receptors : The compound has been studied for its antagonistic effects on adenosine receptors, which are implicated in various physiological processes including neurotransmission and inflammation .

- Ribosomal Inhibition : Research indicates that structural modifications in similar compounds can affect their efficacy against bacterial ribosomes, suggesting potential antimicrobial properties .

Biological Activity and Therapeutic Applications

The compound has shown promise in several areas:

- Medicinal Chemistry : It serves as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders due to its receptor modulation properties.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit activity against Mycobacterium tuberculosis, although further research is needed to quantify this effect .

Case Studies

- Neuropharmacology : In a study assessing the reversal of haloperidol-induced catalepsy in rats, compounds structurally related to this compound demonstrated dose-dependent effects, indicating potential use in treating movement disorders .

- Antimicrobial Efficacy : Compounds with similar structures have been evaluated for their minimum inhibitory concentrations (MICs) against M. tuberculosis. The introduction of specific substituents influenced their ribosomal inhibition capabilities, highlighting the importance of structural optimization in drug design .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| 5-Chloro-3-fluoro-N-methylpyridin-2-amine | Moderate receptor activity | Methyl group vs. isopropyl group |

| 5-Chloro-3-fluoro-N-ethylpyridin-2-amine | Lower receptor affinity | Ethyl group vs. isopropyl group |

| 5-Chloro-N-isopropylpyridin-2-amines (various) | Variable | Different N-substituents affecting potency |

常见问题

Basic: What experimental design strategies are recommended for optimizing the synthesis of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride?

Methodological Answer:

Statistical Design of Experiments (DoE) is critical for minimizing trial-and-error approaches. For example, factorial designs can systematically vary parameters like temperature, solvent polarity, and catalyst loading to identify optimal reaction conditions . Advanced institutions like ICReDD integrate quantum chemical calculations to predict reaction pathways, reducing experimental iterations by prioritizing conditions with high thermodynamic favorability .

Example Table:

| Factor | Range Tested | Optimal Value Identified |

|---|---|---|

| Temperature | 60–120°C | 90°C |

| Solvent (DMF/H₂O) | 70:30–90:10 | 80:20 |

| Reaction Time | 4–24 hours | 12 hours |

Basic: How should researchers characterize the structural and purity profile of this compound?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- X-ray Diffraction (XRD): Resolve crystal packing and hydrogen-bonding interactions, as demonstrated in analogous pyridine derivatives (e.g., Cl⋯Cl interactions at 3.278 Å in 3-chloropyridin-2-amine) .

- NMR Spectroscopy: Use and NMR to confirm substitution patterns and amine proton environments.

- HPLC-Purity Analysis: Ensure ≥95% purity via reverse-phase chromatography, referencing protocols for structurally similar hydrochlorides .

Advanced: How can computational modeling resolve contradictions between predicted and observed reaction yields?

Methodological Answer:

Discrepancies often arise from unaccounted transition states or solvent effects.

- Reaction Path Search Tools (e.g., GRRM): Map potential energy surfaces to identify hidden intermediates or competing pathways .

- Solvent Continuum Models (e.g., COSMO-RS): Adjust solvation-free energy calculations to align simulated yields with experimental data .

- Validation: Cross-check computed activation energies (<i>E</i>a) with experimental Arrhenius plots.

Advanced: What strategies address conflicting crystallographic and spectroscopic data for hydrochloride salts?

Methodological Answer:

- Multi-Technique Reconciliation: If XRD indicates a dimeric structure (e.g., centrosymmetric dimers via N–H⋯N bonds ), but NMR suggests monomeric dominance, conduct variable-temperature NMR to probe dynamic equilibria.

- Dynamic Light Scattering (DLS): Assess aggregation states in solution to explain solid-vs.-solution phase discrepancies.

- Theoretical DFT Calculations: Compare optimized monomer/dimer geometries with experimental bond lengths .

Advanced: How can structural modifications enhance this compound’s pharmacological relevance?

Methodological Answer:

- Bioisosteric Replacement: Substitute the isopropyl group with cyclopropyl (improving metabolic stability) or introduce fluorine at strategic positions to modulate lipophilicity .

- SAR Studies: Test analogues against target enzymes (e.g., kinases) using fluorescence polarization assays. Reference derivatives like LY2409881 hydrochloride, where pyrimidine-pyridine scaffolds show receptor affinity .

Example Modification Table:

| Modification Site | Proposed Change | Rationale |

|---|---|---|

| N-isopropyl | Cyclopropylamine | Enhanced metabolic stability |

| 3-Fluoro | Trifluoromethyl | Increased electronegativity |

Basic: What stability considerations are critical for storing this hydrochloride salt?

Methodological Answer:

- Hygroscopicity Testing: Use dynamic vapor sorption (DVS) to quantify moisture uptake, which can hydrolyze the amine group.

- Thermogravimetric Analysis (TGA): Identify decomposition thresholds (e.g., >150°C for thermal stability) .

- Light Sensitivity: Store in amber vials under inert gas if UV-Vis spectra indicate photoactivity (reference TiO₂-based degradation studies ).

Advanced: How can researchers leverage heterogeneous catalysis for greener synthesis?

Methodological Answer:

- Membrane Technologies: Use zeolite or MOF-based catalysts to enhance selectivity in halogenation steps, reducing byproducts .

- Flow Chemistry: Implement microreactors for continuous synthesis, improving heat/mass transfer compared to batch methods .

- Life Cycle Analysis (LCA): Quantify E-factor reductions via catalyst recycling (e.g., Pd/C recovery rates >90% ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。